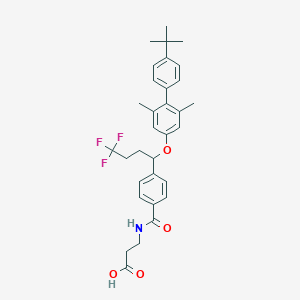
AIC-292
Overview
Description
AIC-292 is a potent non-nucleosidic reverse transcriptase inhibitor primarily developed for the treatment of Human Immunodeficiency Virus (HIV) infections. It has shown efficacy against a broad spectrum of wild-type HIV-1 strains and retains activity against viruses harboring resistance-associated mutations .
Preparation Methods
The synthesis of AIC-292 involves the preparation of diarylpyrazole-imidazolidinone-carboxamide derivatives. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the pyrazole and imidazolidinone rings, followed by carboxamide formation .
For industrial production, the compound is typically synthesized in bulk under controlled conditions to ensure high purity and yield. The preparation method involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol and other solvents to achieve the desired concentration .
Chemical Reactions Analysis
AIC-292 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AIC-292 has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of reverse transcriptase inhibition and to develop new inhibitors with improved efficacy.
Biology: The compound is used in cell culture studies to investigate its effects on HIV replication and to understand the mechanisms of resistance.
Medicine: this compound is being evaluated in clinical trials for its potential use in highly active antiretroviral therapy (HAART) for HIV treatment.
Mechanism of Action
AIC-292 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus, as it converts viral RNA into DNA, allowing it to integrate into the host genome. This compound binds to a specific site on the reverse transcriptase enzyme, preventing it from functioning properly and thereby inhibiting viral replication. The compound targets the enzyme’s active site and induces conformational changes that disrupt its activity .
Comparison with Similar Compounds
AIC-292 is unique among reverse transcriptase inhibitors due to its ability to retain activity against a wide range of resistance-associated mutations. Similar compounds include:
Efavirenz: Another non-nucleosidic reverse transcriptase inhibitor, but with a different resistance profile.
Nevirapine: Known for its use in combination therapy but less effective against certain resistant strains.
Etravirine: Effective against some resistant strains but with a different mechanism of action.
This compound stands out due to its broad-spectrum activity and potential for once-daily dosing, making it a promising candidate for future HIV therapies .
Properties
CAS No. |
1187917-12-9 |
|---|---|
Molecular Formula |
C19H12Cl2F2N4O2 |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)pyrazole-3-carbonyl]imidazolidin-4-one |
InChI |
InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28) |
InChI Key |
JPOJKNJIKXMZRB-UHFFFAOYSA-N |
SMILES |
C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AIC-292; AIC-292; AIC-292 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


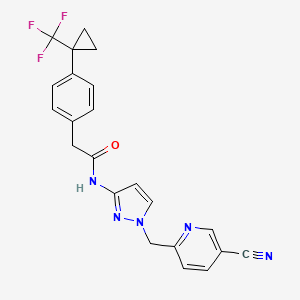
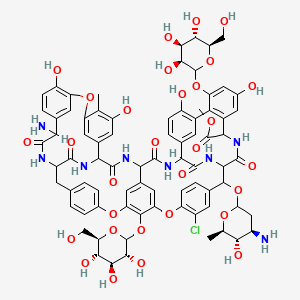


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)
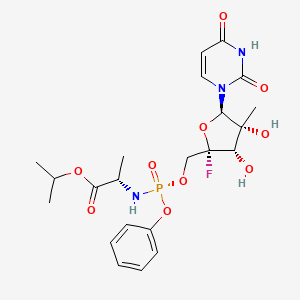
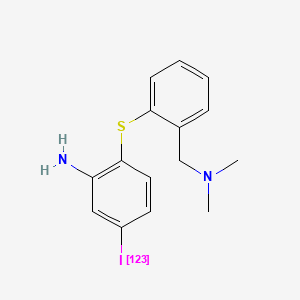
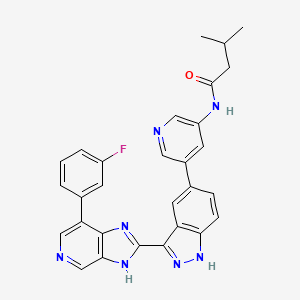

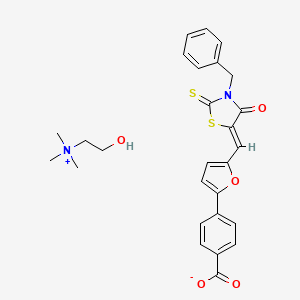
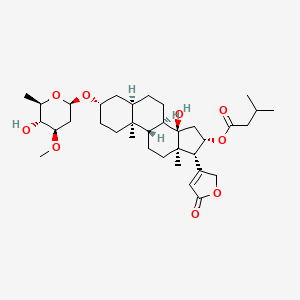
![N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride](/img/structure/B605187.png)
